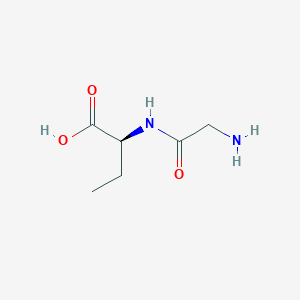

H-Gly-2-Abu-OH

Description

Structural Classification as a Dipeptide and Amino Acid Derivative

H-Gly-2-Abu-OH is classified as a dipeptide, which are molecules consisting of two amino acids joined by a single peptide bond. sigmaaldrich.com In this case, the two amino acid residues are glycine (B1666218) and 2-aminobutyric acid (Abu). cambridge.org Glycine is the simplest proteinogenic amino acid, while 2-aminobutyric acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. cambridge.orgwikipedia.org The structure consists of a glycine molecule linked via a peptide bond to the amino group of 2-aminobutyric acid.

The component 2-aminobutyric acid, also known as α-aminobutyric acid, is a chiral amino acid used in the synthesis of peptides. apolloscientific.co.uksigmaaldrich.com It is considered an unnatural amino acid and serves as a key intermediate in the synthesis of several pharmaceuticals. nih.gov

Table 1: Chemical Properties and Identifiers of this compound

| Property | Value |

| Molecular Formula | C6H12N2O3 |

| Molecular Weight | 160.17 g/mol |

| CAS Number | 7369-76-8 |

| Appearance | White powder |

| IUPAC Name | [(2-aminobutanoyl)amino]acetic acid |

| Synonyms | Glycyl-DL-α-amino-N-butyric acid, 2-Amino-N-butyric acid glycine |

Data sourced from multiple chemical suppliers. cymitquimica.comchemimpex.comsigmaaldrich.combiosynth.com

Significance in Peptide Chemistry as a Fundamental Building Block for Complex Architectures

Dipeptides like this compound are fundamental building blocks in peptide synthesis. sigmaaldrich.com This process involves the directed formation of an amide bond between protected amino acids. merckmillipore.com this compound is particularly valuable because it incorporates an "unnatural" amino acid, 2-aminobutyric acid. enamine.net The inclusion of such non-proteinogenic amino acids can modulate the properties of peptides, making them promising for drug discovery. enamine.net

The synthesis of peptides can be carried out in solution or on a solid phase. merckmillipore.com this compound is used in solution-phase peptide synthesis. sigmaaldrich.com Its incorporation into larger peptide chains allows researchers to create novel structures with potentially enhanced stability and biological activity. chemimpex.com The use of dipeptide building blocks can be essential for the synthesis of complex peptides, including those with difficult sequences. sigmaaldrich.com For example, the introduction of specific dipeptides can help to overcome aggregation issues during solid-phase peptide synthesis. sigmaaldrich.com

The modification of peptide backbones, such as by including residues like 2-aminobutyric acid, can lead to distorted three-dimensional structures and the introduction of non-typical side-chain substituents, which is a strategy for creating novel foldamers or artificial enzymes. researchgate.net

Overview of its Relevance in Modern Biochemical Systems Research

In biochemical research, this compound and its constituent amino acids are utilized to investigate various biological processes. The component L-2-aminobutyric acid is used in the biosynthesis of nonribosomal peptides and can act as a receptor antagonist. fishersci.com Amino acids and their derivatives are recognized as influential in the secretion of anabolic hormones and can supply fuel during exercise. medchemexpress.com

The study of peptides containing unnatural amino acids provides insights into enzyme-substrate interactions and metabolic pathways. chemimpex.com For instance, dipeptides containing specific amino acids have been studied for their potential to improve skin health. medchemexpress.com Furthermore, the incorporation of residues like 2-aminobutyric acid into peptides is explored for creating compounds with potential neuroprotective effects. chemimpex.com

Research into the synthesis of conjugates of amino acids and dipeptides with other molecules has been conducted to develop novel anticonvulsants. ekb.eg Specifically, dipeptide conjugates involving glycine and γ-aminobutyric acid (a related isomer of 2-aminobutyric acid) have shown significant anticonvulsant activity. ekb.eg

Table 2: Research Applications of this compound and Related Compounds

| Research Area | Application/Finding |

| Peptide Synthesis | Serves as a building block for creating complex peptides and peptidomimetics. chemimpex.comresearchgate.net |

| Drug Discovery | Incorporation of the 2-aminobutyric acid moiety can modulate peptide properties for therapeutic development. nih.govenamine.net |

| Biochemical Probes | Used to study enzyme interactions and metabolic pathways. chemimpex.com |

| Neuroscience | Explored for potential neuroprotective effects in synthetic peptide structures. chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-2-4(6(10)11)8-5(9)3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUWGEILXFVFMR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901265272 | |

| Record name | (2S)-2-[(2-Aminoacetyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19461-37-1 | |

| Record name | (2S)-2-[(2-Aminoacetyl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19461-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[(2-Aminoacetyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-glycylaminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Conformational Analysis of H Gly 2 Abu Oh and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopy offers a powerful, non-destructive window into the molecular world. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic techniques can elucidate different aspects of the peptide's structure and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure and probing the solution-state conformation of peptides like H-Gly-2-Abu-OH. By measuring the chemical shifts of ¹H and ¹³C nuclei, researchers can gain insights into the local electronic environment of each atom.

In peptides, the chemical shifts of the α-protons (¹Hα) and α-carbons (¹³Cα) are particularly sensitive to the backbone conformation, described by the dihedral angles (φ, ψ). mdpi.com For instance, ¹³Cα chemical shifts are typically lower in helical conformations compared to more extended structures like β-sheets. mdpi.comresearchgate.net The ¹H NMR spectrum of a dipeptide like this compound would show distinct signals for the glycine (B1666218) methylene (B1212753) protons (-CH₂-) and the protons of the 2-aminobutyric acid residue, including the α-proton, the methylene protons of the ethyl side chain (-CH₂-CH₃), and the terminal methyl protons (-CH₃). nih.gov

Studies on related peptides, such as those containing α-aminoisobutyric acid (Aib), a close analogue of 2-Abu, reveal that the presence of α,α-disubstituted amino acids significantly restricts the available conformational space. nih.gov In aqueous solutions, the chemical shifts can be influenced by the pH, which affects the ionization state of the N-terminal amino group and the C-terminal carboxyl group. tandfonline.com For example, in α-glutamyl-α-aminoisobutyric acid, the magnetic equivalence of the two methyl groups of the Aib residue was found to be dependent on the pH of the solution. tandfonline.comtandfonline.com This phenomenon is attributed to the restricted rotation around the peptide bond, influenced by the interaction between the terminal charged groups. tandfonline.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Components in D₂O Note: These are typical chemical shift ranges derived from literature on similar amino acids and peptides. Exact values depend on solvent, pH, and temperature. researchgate.netnih.govnih.gov

| Atom Type | Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-Carbon | Glycine | ~3.5 - 3.9 | ~43 - 45 |

| α-Carbon | 2-Aminobutyric Acid | ~3.7 - 4.0 | ~56 - 58 |

| β-Carbon (CH₂) | 2-Aminobutyric Acid | ~1.8 - 2.0 | ~24 - 26 |

| γ-Carbon (CH₃) | 2-Aminobutyric Acid | ~0.9 - 1.1 | ~9 - 11 |

| Carbonyl Carbon (C=O) | Glycine | - | ~172 - 175 |

| Carbonyl Carbon (C=O) | 2-Aminobutyric Acid | - | ~175 - 178 |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a detailed fingerprint of the functional groups and peptide backbone conformation. mdpi.com These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. uc.eduwikipedia.org

For this compound, key vibrational bands provide structural confirmation. The zwitterionic nature of the peptide in the solid state is confirmed by characteristic bands for the carboxylate (COO⁻) and ammonium (B1175870) (NH₃⁺) groups. The IR spectrum typically shows strong absorption bands corresponding to the asymmetric (~1620 cm⁻¹) and symmetric (~1400 cm⁻¹) stretching vibrations of the COO⁻ group. researchgate.net

The peptide bond itself gives rise to several characteristic bands, most notably the Amide I and Amide II bands.

Amide I (1600-1700 cm⁻¹): Arising primarily from the C=O stretching vibration, this band is highly sensitive to the secondary structure of the peptide backbone. For short peptides, a band around 1665 cm⁻¹ can be indicative of a 3₁₀-helical or turn-like conformation. nih.gov

Amide II (1510-1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations.

Amide III (1220-1320 cm⁻¹): A more complex band involving C-N stretching and N-H bending.

Studies on peptides containing Aib have utilized vibrational circular dichroism (VCD), an extension of IR spectroscopy, to determine that Aib residues strongly favor helical conformations in solution. nih.govresearchgate.net

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound and Analogues Frequencies are approximate and can vary based on conformation, aggregation state, and environment. researchgate.netnih.govsu.se

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Present in non-zwitterionic form |

| N-H Stretch (Ammonium) | 2800 - 3200 (broad) | Characteristic of zwitterionic form |

| C-H Stretch | 2850 - 3000 | Aliphatic C-H bonds in side chains |

| Amide I (C=O Stretch) | 1600 - 1700 | Sensitive to backbone conformation |

| Amide II (N-H Bend, C-N Stretch) | 1510 - 1580 | Confirms peptide linkage |

| COO⁻ Asymmetric Stretch | 1590 - 1650 | Confirms zwitterionic carboxylate group |

| COO⁻ Symmetric Stretch | 1390 - 1420 | Confirms zwitterionic carboxylate group |

Mass spectrometry (MS) is a fundamental technique for verifying the molecular weight and confirming the amino acid sequence of peptides. iitd.ac.in For this compound (C₆H₁₂N₂O₃), the calculated monoisotopic molecular weight is 160.08 Da. In a typical mass spectrum, this would appear as the molecular ion peak (M⁺) or, more commonly in modern techniques like electrospray ionization (ESI), as the protonated molecule [M+H]⁺ at m/z 161.09.

Tandem mass spectrometry (MS/MS) is used to sequence the peptide. The protonated molecule is isolated and fragmented, typically through collision-induced dissociation (CID). The fragmentation occurs preferentially at the peptide bonds, leading to a series of characteristic ions known as b- and y-ions. matrixscience.com

b-ions contain the N-terminus and are formed by cleavage of the peptide bond. For [this compound+H]⁺, cleavage after the Gly residue would produce the b₁-ion (H-Gly⁺) at m/z 58.03.

y-ions contain the C-terminus and are formed by the same cleavage but with charge retention on the C-terminal fragment. Cleavage after Gly would yield the y₁-ion (H-2-Abu-OH⁺) at m/z 104.07.

The fragmentation pattern of peptides can be complex and influenced by the specific amino acid residues. acs.org Studies on the fragmentation of b₂ ions have shown that the identity of the C-terminal residue in the ion influences subsequent fragmentation pathways. acs.org For instance, the b₂ ion H-Ala-Gly⁺ readily fragments to an a₁ ion, while the isomeric H-Gly-Ala⁺ does not, a behavior that can be rationalized by the formation of a stable protonated oxazolone (B7731731) structure. acs.org The mass spectrum of N-glycyl-DL-alpha-aminobutyric acid confirms a molecular ion mass of 160. chemicalbook.com

Table 3: Predicted Major MS/MS Fragment Ions for [this compound+H]⁺

| Ion Type | Sequence Fragment | Calculated m/z |

| [M+H]⁺ | This compound | 161.09 |

| b₁ | Gly | 58.03 |

| y₁ | 2-Abu-OH | 104.07 |

| a₁ | (b₁ - CO) | 30.03 |

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to electronic transitions within the molecule. msu.edu For simple peptides like this compound that lack a strong chromophore, the primary absorption occurs in the far-UV region (typically < 220 nm). This absorption is dominated by the n→π* and π→π* electronic transitions of the carbonyl group in the peptide bond. msu.edu

The π→π* transition, occurring around 190-210 nm, is the more intense of the two. The n→π* transition is weaker and appears at longer wavelengths, around 210-220 nm. Because these absorptions occur at low wavelengths, analysis can be hampered by the absorption of atmospheric oxygen and common solvents.

Significant absorption in the near-UV or visible range (250-800 nm) for a peptide requires the presence of an aromatic side chain (like in Trp, Tyr, Phe), other conjugated systems, or complexation with a metal ion. bath.ac.uk For example, a ruthenium(III) complex with glycine, [Ru(Cl)₃(H₂O)₂(gly)], exhibits a ligand-to-metal charge transfer (LMCT) band at 290 nm, which is absent in free glycine. researchgate.net Therefore, UV-Vis spectroscopy is particularly useful for studying metal-peptide complexes, where new absorption bands in the visible region can confirm coordination and provide information about the electronic structure of the complex. acs.orgethz.ch

X-ray Crystallography for High-Resolution Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. It provides unambiguous data on bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonding.

To date, a specific crystal structure for the simple dipeptide this compound has not been prominently reported in public databases. However, extensive crystallographic work has been performed on closely related analogues, particularly peptides containing Aib and metal complexes of glycine. iucr.orgnih.gov

For example, the crystal structure of N-(benzyloxycarbonyl)glycyl-α-aminoisobutyrylglycyl-α-aminoisobutyric acid monohydrate (Z-Gly-Aib-Gly-Aib-OH·H₂O) reveals detailed information about its conformation and packing. iucr.orgresearchgate.netcrystallography.net In this structure, the peptide adopts a β-turn conformation and participates in an extensive network of intermolecular hydrogen bonds, many of which are mediated by the water molecule. iucr.org Such studies highlight the conformational flexibility of Gly-Aib sequences and the critical role of protecting groups and intermolecular interactions in determining the final crystal packing. researchgate.netresearchgate.net

The analysis of metal complexes provides further structural insights. The crystal structure of a trinuclear cobalt complex, [Co(H₂O)₄{trans(N)-[Co(gly)₂(bipy)]}₂]Cl₂, shows the glycine ligand acting as a bidentate chelator, coordinating to the cobalt(III) ion through both the amino nitrogen and a carboxylate oxygen. rsc.org The glycine bite angle (NH₂–Co–O) in such complexes is typically around 85°. rsc.org These structures definitively establish the coordination geometry and the specific interactions between the peptide and the metal center.

Table 4: Representative Crystallographic Data for an Analogue Peptide (Z-Gly-Aib-Gly-Aib-OH·H₂O) crystallography.net

| Parameter | Value |

| Chemical Formula | C₂₀H₃₀N₄O₈ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 11.071 |

| b (Å) | 18.892 |

| c (Å) | 13.115 |

| β (°) | 123.29 |

| Volume (ų) | 2292.9 |

| Key Feature | Exhibits a β-turn conformation |

| Intermolecular Forces | Extensive hydrogen bonding via water |

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

The three-dimensional architecture of this compound in the solid state is dictated by an intricate network of intermolecular hydrogen bonds. In dipeptides, the arrangement of molecules into a crystal lattice is primarily governed by the formation of hydrogen bonds between the N-terminal amino group (-NH3+), the C-terminal carboxylate group (-COO-), and the amide backbone (C=O and N-H groups). mdpi.comuoguelph.ca These interactions lead to the formation of well-defined secondary structures, most commonly layered or tubular motifs. uoguelph.capsu.edu

In typical dipeptide crystal structures, molecules are arranged in a head-to-tail fashion, forming chains. These chains are then cross-linked by further hydrogen bonds, creating two-dimensional layers that are analogous to β-sheets in proteins. uoguelph.ca The layers stack upon one another to build the final three-dimensional crystal. The specific nature of the hydrogen bonding can be extensive; glycine-containing dipeptides, for instance, are known to form between 8 to 13 hydrogen bonds per molecule in their non-hydrated forms. uoguelph.ca

The hydrogen bonds in peptide crystals are primarily electrostatic in nature, existing between a hydrogen atom donor (like N-H or O-H) and an electronegative acceptor atom (like the oxygen of a carbonyl or carboxylate group). uni-siegen.de The N-terminal amino group is a particularly effective donor, capable of forming up to three hydrogen bonds with neighboring molecules. psu.edu Similarly, the carboxylate group acts as a potent acceptor. These primary interactions are supplemented by hydrogen bonds involving the amide N-H group as a donor and the amide carbonyl oxygen as an acceptor, which are crucial for linking the peptide backbones. nih.gov

The crystal packing of this compound would be influenced by these general principles. The molecules likely arrange to maximize hydrogen bonding, leading to a stable, densely packed structure. The ethyl side chain of the 2-aminobutyric acid residue, being hydrophobic, would likely be oriented to minimize unfavorable interactions with the polar, hydrophilic network formed by the hydrogen-bonded backbones. In some dipeptide structures with hydrophobic side chains, these groups can form hydrophobic columns or layers within the crystal. psu.edu

Table 1: Potential Hydrogen Bond Interactions in Crystalline this compound This table is illustrative of the types of hydrogen bonds expected based on general peptide crystallography.

| Donor Group | Atom | Acceptor Group | Atom | Typical Distance (Å) | Role in Crystal Packing |

| Amino (-NH3+) | N-H | Carboxylate (-COO-) | O | ~2.8 | Head-to-tail chain formation |

| Amino (-NH3+) | N-H | Amide Carbonyl (C=O) | O | ~2.9 | Cross-linking chains/layers |

| Amide (-CONH-) | N-H | Carboxylate (-COO-) | O | ~2.9 | Inter-chain stabilization |

| Amide (-CONH-) | N-H | Amide Carbonyl (C=O) | O | ~3.0 | Sheet-like layer formation |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Energetic Landscapes

Computational methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the properties of dipeptides like this compound at the molecular level. whiterose.ac.ukresearchgate.net These theoretical approaches allow for the detailed examination of electronic structure and the mapping of energetic landscapes, providing insights that complement experimental findings. uwec.eduabu.edu.ng

DFT calculations are widely used to optimize molecular geometries and to determine the electronic properties of peptides. researchgate.netresearchgate.net By solving approximations of the Schrödinger equation, these methods can calculate the distribution of electrons within the molecule. This information is used to derive key quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. researchgate.net

Ab initio methods, while often more computationally intensive, provide a high level of theory for benchmarking and for studying systems where electron correlation is particularly important. uwec.edu Both DFT and ab initio calculations are used to explore the potential energy surface of a molecule. This involves calculating the energy of the molecule in various conformations to create an "energetic landscape." The minima on this landscape correspond to stable, low-energy structures (isomers or conformers), while the saddle points represent the transition states between them. abu.edu.ng This analysis is fundamental to understanding the molecule's flexibility and the energy barriers between different shapes. whiterose.ac.uk For dipeptides, these calculations can elucidate the relative stabilities of different backbone and side-chain orientations. uwec.edu

Table 2: Representative Quantum Chemical Descriptors from DFT Calculations This table presents typical parameters obtained from DFT studies on small peptides and serves as an example for this compound.

| Parameter | Description | Significance |

| Total Energy | The total electronic energy of the optimized molecular structure. | Used to compare the relative stability of different conformers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of chemical stability and reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

Conformational Analysis and Prediction of Stable Isomers

Due to the presence of several rotatable single bonds in its backbone and side chain, this compound can adopt a multitude of different three-dimensional shapes, or conformations. researchgate.net Conformational analysis aims to identify the most stable of these shapes, which are the ones the molecule is most likely to adopt. lumenlearning.com Computational modeling is an indispensable tool for this purpose, allowing for a systematic exploration of the vast conformational space available to the peptide. researchgate.net

The primary determinants of peptide conformation are the backbone dihedral angles, denoted as phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). The sterically allowed combinations of these angles are famously visualized in a Ramachandran plot. nih.gov For a simple dipeptide, computational methods systematically rotate these bonds and calculate the corresponding energy, mapping out the potential energy surface to locate the lowest-energy conformers. uwec.edu

Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Comparison with Experimental Data

A key application of computational modeling is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate a proposed structure. acs.org Methods like DFT are highly effective at calculating the parameters that underlie various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. schrodinger.com

For IR spectroscopy, DFT calculations can predict the vibrational frequencies of the molecule. acs.org Each vibrational mode, such as the N-H stretch, C=O stretch (Amide I band), and N-H bend (Amide II band), corresponds to a specific predicted frequency and intensity. By comparing the calculated IR spectrum with an experimental one, researchers can confirm the presence of specific functional groups and gain insight into the hydrogen-bonding environment, as these interactions cause characteristic shifts in vibrational frequencies. acs.org

Similarly, computational methods can predict NMR chemical shifts (δ) for the hydrogen (¹H) and carbon (¹³C) atoms in this compound. schrodinger.comnmrdb.org The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is in turn dependent on the molecule's conformation. Therefore, by calculating the theoretical chemical shifts for a set of low-energy conformers and comparing them to experimental NMR data, it is often possible to determine the dominant conformation of the peptide in solution. acs.org This comparison between predicted and experimental spectra is a cornerstone of modern structural elucidation. schrodinger.comyoutube.com

Table 3: Example of Predicted vs. Experimental Spectroscopic Data for a Dipeptide This table illustrates how theoretical predictions are compared with experimental results. The values are hypothetical for this compound.

| Parameter | Predicted Value (DFT) | Experimental Value |

| IR Frequency (cm⁻¹) | ||

| Amide I (C=O stretch) | 1665 | 1670 |

| Amide II (N-H bend) | 1530 | 1535 |

| N-H Stretch | 3310 | 3300 |

| ¹H NMR Chemical Shift (ppm) | ||

| Glycine α-CH₂ | 3.85 | 3.90 |

| 2-Abu α-CH | 4.15 | 4.20 |

| ¹³C NMR Chemical Shift (ppm) | ||

| Glycine Cα | 43.5 | 44.1 |

| 2-Abu Cα | 55.2 | 55.8 |

| Amide C=O | 172.1 | 172.5 |

Biochemical Interactions and Fundamental Roles of H Gly 2 Abu Oh in Research Models

Incorporation into Peptide and Protein Structures for Biomolecular Research

The incorporation of non-proteinogenic amino acids like 2-aminobutyric acid into peptide sequences is a key strategy for developing novel biomaterials and therapeutic agents. The structural characteristics of H-Gly-2-Abu-OH make it particularly useful for studying and manipulating peptide conformation.

The design of peptides with predictable and stable three-dimensional structures is a central goal in medicinal chemistry and biomolecular engineering. This compound can be utilized as a building block in the synthesis of such conformationally restricted peptides. The ethyl group of the 2-aminobutyric acid residue introduces steric constraints that limit the rotational freedom of the peptide backbone.

Conformational energy calculations on model dipeptides have shown that residues like L-2-aminobutyric acid (Abu) influence the accessible backbone torsion angles (phi, φ and psi, ψ). nih.gov This restriction of conformational space is crucial for designing peptidomimetics with enhanced biological activity and stability. By reducing the conformational flexibility, the entropic penalty of binding to a target receptor is minimized, potentially leading to higher affinity and specificity. The insights gained from these computational studies are instrumental in the rational design of peptides where this compound can enforce a desired conformation. nih.gov

The use of linkers derived from aminocaproic acid to constrain dipeptides is another method for creating peptidomimetics, and the principles of such constraints can be conceptually extended to the inherent properties of dipeptides like this compound. nih.gov

The ability to mimic secondary structural motifs, such as β-turns and γ-turns, is essential for developing small molecule drugs that can replicate the biological activity of larger peptides. These turns are critical for molecular recognition and protein folding. The conformational preferences of specific dipeptide sequences can favor the formation of these turns.

For instance, studies on peptides containing D-Pro-Gly or Aib-D-Ala segments have demonstrated their propensity to adopt β-turn structures. rsc.org While direct experimental evidence for this compound as a turn-inducer is not extensively documented, the principles governing turn formation suggest its potential in this area. The steric hindrance provided by the 2-aminobutyric acid residue can promote the necessary backbone twists to form stable turn structures. The constraint of dipeptides with chemical linkers has been shown to be a viable strategy for constructing β-turn peptidomimetics, highlighting the importance of conformational restriction in achieving these secondary structures. nih.gov The presence of glycine (B1666218), with its conformational flexibility, can also facilitate the formation of sharp turns in peptide backbones. nih.gov

A γ-turn is another important secondary structure, characterized by a hydrogen bond between the carbonyl group of the first residue and the amide proton of the third residue in a three-residue sequence. The conformational constraints imposed by the 2-aminobutyric acid in a Gly-Abu sequence could potentially stabilize such a turn, making it a useful motif for structure-activity relationship studies.

Coordination Chemistry with Metal Ions in Mechanistic Studies

The interaction of peptides with metal ions is fundamental to the function of numerous metalloenzymes and plays a role in various biological processes. This compound serves as a simple model for studying these interactions, providing insights into binding modes, stoichiometry, and the influence of metal coordination on peptide structure and reactivity.

Like other amino acids and peptides, this compound can act as a ligand, coordinating with metal ions through its amino and carboxylate groups to form stable chelate rings. iupac.org The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1 and 1:2. The precise binding mode and stoichiometry depend on factors such as the nature of the metal ion, the pH of the solution, and the concentration of the reactants.

The stability of these metal-peptide complexes is quantified by their stability constants (log β), which are equilibrium constants for the formation of the complex in solution. wikipedia.org Higher values of log β indicate stronger binding and a more stable complex. Potentiometric titrations are a common experimental method used to determine these constants. For example, studies on copper(II) complexes with various tripeptides have systematically determined their formation constants and coordination modes. nih.govresearchgate.net

Table 1: Representative Stability Constants (log β) for Metal-Glycine Complexes

| Metal Ion | log β₁ (ML) | log β₂ (ML₂) |

|---|---|---|

| Co(II) | 4.64 | 8.52 |

| Ni(II) | 5.54 | 10.21 |

| Cu(II) | 8.16 | 14.99 |

This table is for illustrative purposes and shows data for glycine complexes as a proxy for dipeptide behavior.

These conformational changes can, in turn, alter the chemical reactivity of the dipeptide. For example, the polarization of the peptide bond upon metal coordination can make it more susceptible to hydrolysis. Furthermore, the metal center itself can act as a catalytic site, promoting reactions such as oxidation or hydrolysis. The study of how metal ions influence the structure of peptides is crucial for understanding the mechanisms of metalloenzymes and for the design of artificial enzymes. The binding of metal ions has been shown to cause peptides and proteins to adopt more compact conformations. mdpi.com

Involvement in Fundamental Enzymatic and Metabolic Processes

The fate of dipeptides in biological systems is governed by the action of various enzymes and their participation in metabolic pathways. While specific studies on the enzymatic and metabolic processing of this compound are limited, the known pathways for its constituent amino acids and similar dipeptides provide a framework for understanding its potential biological roles.

Dipeptides in the body can be hydrolyzed into their constituent amino acids by peptidases. This enzymatic degradation is a crucial step in protein digestion and turnover. nih.gov The susceptibility of a dipeptide to enzymatic hydrolysis can be influenced by its amino acid composition and sequence. The presence of a non-proteinogenic amino acid like 2-aminobutyric acid might affect the rate of cleavage by certain proteases.

Once hydrolyzed, the resulting glycine and 2-aminobutyric acid would enter their respective metabolic pathways. Glycine is a versatile amino acid involved in numerous metabolic processes, including the synthesis of proteins, purines, and glutathione (B108866). iarc.fr 2-Aminobutyric acid is a microbial metabolite that can be derived from the metabolism of threonine or methionine. iarc.fr

Table 2: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Glycine | Gly |

| 2-Aminobutyric acid | 2-Abu |

| D-Proline | D-Pro |

| α-Aminoisobutyric acid | Aib |

| D-Alanine | D-Ala |

| Aminocaproic acid | - |

| Glutamic acid | - |

| Threonine | - |

| Methionine | - |

| Glucose | - |

| Pyruvate | - |

Substrate or Inhibitor Roles in In Vitro Enzyme Assays (e.g., 2-oxoglutarate-dependent hydroxylases)

Extensive searches for studies detailing the interaction of this compound with 2-oxoglutarate-dependent hydroxylases did not uncover any specific data. There is no available research to indicate whether this compound acts as a substrate, an inhibitor, or has any other modulatory role in in vitro assays involving this class of enzymes. The catalytic mechanism of 2-oxoglutarate-dependent oxygenases involves the binding of 2-oxoglutarate and a prime substrate to the enzyme's active site, but the affinity and reactivity of this compound within this system have not been documented.

| Enzyme Class | Interaction with this compound | Reported Findings |

| 2-oxoglutarate-dependent hydroxylases | Substrate/Inhibitor | No specific data available |

Contribution to Amino Acid Metabolism and Intermediary Pathways (e.g., glycine/serine metabolism, one-carbon metabolism)

There is currently no scientific literature that describes the contribution of this compound to the intermediary pathways of amino acid metabolism, including glycine/serine metabolism and one-carbon metabolism. Research on these pathways focuses on the roles of endogenous amino acids and their derivatives, but the metabolic fate of this compound and its potential to be incorporated into or influence these cycles remains uninvestigated. Therefore, its role as a precursor or intermediate in these fundamental cellular processes has not been established.

| Metabolic Pathway | Contribution of this compound | Research Evidence |

| Glycine/Serine Metabolism | Unknown | No specific data available |

| One-Carbon Metabolism | Unknown | No specific data available |

Research on Peptide Bond Cleavage and Formation Mediated by Proteases (Enzymatic Hydrolysis/Synthesis)

No specific research findings were identified concerning the enzymatic hydrolysis or synthesis of this compound mediated by proteases. While the general principles of protease-catalyzed peptide bond cleavage and formation are well-understood, the susceptibility of the peptide bond in this compound to specific proteases or its potential to be synthesized enzymatically has not been reported in the available literature. Consequently, there is no data on its stability in the presence of various proteases or its potential as a substrate for peptide ligases.

| Process | Involvement of this compound | Documented Research |

| Enzymatic Hydrolysis (Protease-mediated cleavage) | Unknown | No specific data available |

| Enzymatic Synthesis (Protease-mediated formation) | Unknown | No specific data available |

Analytical Methodologies for Characterization and Quantification of H Gly 2 Abu Oh

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the analysis of dipeptides, providing the necessary resolution to separate the target analyte from impurities, isomers, and other components in a mixture. The choice of chromatographic mode depends on the physicochemical properties of the analyte and the analytical objective.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the analytical determination and the preparative purification of dipeptides like H-Gly-2-Abu-OH. Its versatility allows for various separation modes, with reversed-phase (RP-HPLC) being the most common.

In RP-HPLC, a nonpolar stationary phase (typically octadecylsilane, C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. This compound, being a polar molecule, may elute quickly under standard RP conditions. To enhance retention and improve separation, ion-pairing agents such as 1-heptanesulfonic acid can be added to the mobile phase. mdpi.com This approach, known as reversed-phase ion-pair HPLC, improves the retention of charged analytes on the nonpolar stationary phase. mdpi.com

For purity assessment, a gradient elution is often employed, where the proportion of the organic solvent in the mobile phase is gradually increased. This ensures the elution of both the main compound and any less polar impurities. Detection is commonly achieved using an ultraviolet (UV) detector, typically at a wavelength between 210 and 220 nm where the peptide bond absorbs light. Purity levels are often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. sigmaaldrich.com

Pre-column derivatization is another strategy to enhance detection and separation. Reagents like phenyl isothiocyanate (PITC) react with the amino groups of the dipeptide, rendering the molecule more hydrophobic and chromophoric, thus improving its retention on an RP column and increasing its detectability at specific UV wavelengths (e.g., 254 nm). google.com

Table 1: Typical HPLC Parameters for Dipeptide Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Octadecylsilane (C18), 5 µm particle size | Provides a nonpolar surface for reversed-phase separation. |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer (pH 2.5-7.0) | Elutes compounds based on polarity. |

| Ion-Pairing Agent (Optional) | 6 mmol/L 1-heptanesulfonic acid | Increases retention of polar, charged analytes. mdpi.com |

| Flow Rate | 1.0 mL/min | Standard flow for analytical separations. |

| Detection | UV at 214 nm or 254 nm (with derivatization) | Detects the peptide bond or the derivatizing agent. google.comtandfonline.com |

| Column Temperature | 25-40 °C | Ensures reproducible retention times. google.com |

Ion-Exchange Chromatography for Amino Acid Profiling and Quantification

Cation-Exchange Chromatography : At a pH below its isoelectric point (pI), this compound will have a net positive charge and will bind to a negatively charged cation-exchange resin.

Anion-Exchange Chromatography : At a pH above its pI, the dipeptide will carry a net negative charge and bind to a positively charged anion-exchange resin.

Elution is typically achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase. dcu.ie This disrupts the electrostatic interactions between the analyte and the stationary phase, allowing the bound molecules to elute. IEC is particularly useful for amino acid profiling following the hydrolysis of the dipeptide, allowing for the separation and quantification of the constituent glycine (B1666218) and 2-aminobutyric acid. researchgate.netnih.govnsf.gov The separated amino acids are often derivatized post-column with reagents like ninhydrin (B49086) to enable colorimetric or fluorometric detection. google.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Biomolecules

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is ideal for the separation of highly polar and hydrophilic compounds like this compound. thermofisher.comelementlabsolutions.com This technique uses a polar stationary phase (e.g., bare silica, amide, or polyhydroxy-functionalized) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer. polylc.comthermofisher.com

In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. elementlabsolutions.com Retention is based on the partitioning of the polar analyte between this immobilized aqueous layer and the bulk organic mobile phase. sigmaaldrich.com The elution order is generally the opposite of that in RP-HPLC, with more polar compounds being retained longer. polylc.com This makes HILIC an excellent choice for retaining small, polar dipeptides that are poorly retained in reversed-phase systems. tandfonline.comrsc.org The high organic content of the mobile phase also offers the advantage of enhanced sensitivity when coupled with mass spectrometry, as it facilitates more efficient desolvation and ionization. thermofisher.com

Table 2: Comparison of Chromatographic Modes for this compound Analysis

| Technique | Principle | Advantage for this compound | Common Stationary Phase |

|---|---|---|---|

| RP-HPLC | Partitioning based on hydrophobicity. | Widely available; can be modified with ion-pairing agents. mdpi.com | C18 (Octadecylsilane) |

| IEC | Separation based on net charge. purolite.com | Excellent for separating charged isomers and constituent amino acids. researchgate.net | Sulfonated (cation) or Quaternary Ammonium (B1175870) (anion) resins. |

| HILIC | Partitioning based on hydrophilicity. elementlabsolutions.com | Strong retention for highly polar dipeptides; MS-compatible mobile phases. tandfonline.comthermofisher.com | Bare Silica, Amide, Zwitterionic |

Mass Spectrometry-Based Analytical Platforms

Mass spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography, it provides unparalleled sensitivity and selectivity for the analysis of complex mixtures.

Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification and Structural Elucidation in Complex Mixtures

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. eag.com This hyphenated technique is the gold standard for trace-level quantification and structural confirmation of dipeptides in complex biological matrices. researchgate.netnih.gov

The process involves:

Chromatographic Separation : An LC system (often UPLC for higher resolution and speed) separates this compound from other components. nih.gov HILIC or RP-HPLC can be used.

Ionization : The eluent from the LC column enters an ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte.

First Mass Analysis (MS1) : The ions are guided into the first mass analyzer (a quadrupole), which is set to select only the precursor ion corresponding to the m/z of this compound.

Collision-Induced Dissociation (CID) : The selected precursor ions are fragmented in a collision cell by colliding them with an inert gas (e.g., argon). This process breaks the peptide bond and other covalent bonds in a predictable manner.

Second Mass Analysis (MS2) : The resulting fragment ions (product ions) are analyzed in a second mass analyzer, generating a characteristic fragmentation pattern or "fingerprint" for the molecule. eag.com

This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, as it requires a molecule to have both the correct precursor mass and produce a specific product ion to be detected. d-nb.info This minimizes interferences from the matrix, allowing for quantification at very low concentrations (picogram to femtogram levels). researchgate.net

Application in Qualitative and Quantitative Analysis of Amino Acid Derivatives

LC-MS/MS is extensively used for both the qualitative and quantitative analysis of amino acid derivatives like this compound. nih.govacs.org

Qualitative Analysis (Structural Elucidation): The fragmentation pattern obtained from MS/MS is crucial for confirming the identity and sequence of the dipeptide. capes.gov.br For this compound, characteristic fragment ions would include the b-ion (representing the Glycyl residue) and the y-ion (representing the 2-aminobutyric acid residue). Observing these specific fragments provides unambiguous confirmation of the dipeptide's sequence, distinguishing it from its isomer, H-2-Abu-Gly-OH, which would produce different b and y ions. acs.org High-resolution mass spectrometers (e.g., Orbitrap or TOF) can provide highly accurate mass measurements of both precursor and product ions, further increasing confidence in identification. nih.govacs.org

Quantitative Analysis: For accurate quantification, a stable isotope-labeled internal standard (e.g., this compound with ¹³C or ¹⁵N labels) is often used. acs.org This internal standard is chemically identical to the analyte but has a different mass. It is added to the sample at a known concentration at the beginning of the sample preparation process. Since the internal standard and the analyte behave identically during extraction, chromatography, and ionization, any sample loss or matrix effects are compensated for. eag.com The concentration of the native dipeptide is determined by comparing the peak area ratio of the analyte to its labeled internal standard against a calibration curve. researchgate.net This method provides high accuracy and precision, making it suitable for demanding applications. nih.gov

Table 3: Key LC-MS/MS Parameters for this compound Analysis

| Parameter | Description | Example Application |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ for dipeptides. |

| Precursor Ion (MS1) | The mass-to-charge ratio of the intact, ionized dipeptide. | Selection of the [this compound+H]⁺ ion for fragmentation. |

| Product Ions (MS2) | Characteristic fragments resulting from CID. | Used for structural confirmation and selective monitoring (MRM). d-nb.info |

| Derivatization (Optional) | Reaction with reagents like Dansyl Chloride or AQC. nih.govresearchgate.net | Improves chromatographic retention and ionization efficiency. nih.gov |

| Internal Standard | Stable isotope-labeled version of the analyte. | Ensures high accuracy and precision in quantitative analysis. acs.org |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | Glycyl-2-aminobutyric acid |

| C18 | Octadecylsilane |

| PITC | Phenyl isothiocyanate |

| AQC | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate |

| H-2-Abu-Gly-OH | 2-aminobutyryl-glycine |

Role as an Analytical Standard and Reference Material in Biochemical Assays

The accuracy and reliability of any quantitative biochemical assay are fundamentally dependent on the quality of the analytical standards and reference materials used. In the context of metabolomics and peptide research, this compound serves as a crucial reference compound for the unequivocal identification and precise quantification in complex biological matrices. The use of a well-characterized standard is indispensable for validating analytical methods and ensuring that the data generated are reproducible and accurate.

In analytical chemistry, a reference standard provides a benchmark against which the substance of interest in an unknown sample can be compared. For this compound, this is particularly important in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where co-eluting isomers and isobaric compounds can lead to ambiguous results. nih.gov The availability of pure this compound allows for the determination of specific retention times, fragmentation patterns, and response factors, which are essential for distinguishing it from structural isomers such as H-Abu-Gly-OH. acs.orgchemimpex.com

The role of small peptides as potential disease biomarkers has grown, increasing the demand for their precise measurement in biological fluids and tissues. acs.org Research into the metabolic pathways involving 2-aminobutyric acid (2-Abu), a constituent of this compound, highlights its connection to glutathione (B108866) homeostasis and conditions like cardiomyopathy. nih.gov Consequently, the quantification of peptides containing 2-Abu, such as this compound, is critical for understanding these physiological and pathological processes. Standardized reference materials are essential for these quantitative studies, enabling researchers to correlate the concentration of such dipeptides with specific metabolic states or diseases. nih.gov

Various analytical platforms have been developed for the comprehensive analysis of dipeptides, often involving derivatization to enhance detection and separation. jst.go.jp In these methodologies, analytical standards like this compound are used to create calibration curves, determine limits of detection (LOD) and quantification (LOQ), and assess method recovery and matrix effects. The use of certified reference materials (CRMs) or well-characterized analytical standards ensures metrological traceability in measurement, a key requirement for clinical and diagnostic research. fujifilm.comfujifilm.com

Below are tables detailing the typical specifications for this compound when supplied as a reference material and outlining its applications in relevant biochemical assays.

Table 1: Typical Specifications of this compound as an Analytical Reference Material

This table summarizes the key physicochemical properties and quality specifications for this compound when used as an analytical standard. Data is compiled from chemical information databases and suppliers of related research-grade compounds. sigmaaldrich.comnih.gov

| Property | Specification | Source |

| Chemical Name | Glycyl-2-aminobutyric acid | IUPAC |

| Synonyms | H-Gly-L-Abu-OH; 2-(2-Aminoacetamido)butanoic acid | N/A |

| CAS Number | 32595-49-6 (related isomer) | cymitquimica.com |

| Molecular Formula | C6H12N2O3 | nih.gov |

| Molecular Weight | 160.17 g/mol | chemimpex.com |

| Appearance | White to off-white crystalline powder | sigmaaldrich.com |

| Purity (HPLC) | ≥98% | chemimpex.comsigmaaldrich.com |

| Storage Temperature | 0-8 °C | sigmaaldrich.com |

Table 2: Applications of this compound as a Standard in Biochemical Research

This table outlines the primary research areas and assay types where this compound serves as an essential reference standard for quantification and identification.

| Research Area | Type of Assay / Study | Purpose of Using the Standard | Relevant Findings |

| Metabolomics | LC-MS/MS based quantitative profiling | To establish a calibration curve for accurate concentration measurement in biological samples (e.g., plasma, tissue). | 2-aminobutyric acid levels are linked to glutathione synthesis and oxidative stress. nih.gov |

| Biomarker Discovery | Comprehensive dipeptide analysis | To confirm the identity of potential peptide biomarkers by comparing fragmentation spectra and retention times. acs.org | Small peptides are being investigated as potential biomarkers for various diseases. nih.govacs.org |

| Enzyme Kinetics | Enzyme activity assays | To serve as a standard for quantifying the product of enzymatic reactions involving dipeptides. | Dipeptides are involved in numerous metabolic pathways, including protein metabolism and cell signaling. cymitquimica.com |

| Pharmaceutical Research | Drug metabolism and pharmacokinetic (DMPK) studies | To quantify the metabolic fate of peptide-based drug candidates or their metabolites. | Peptide derivatives are explored for various therapeutic applications. chemimpex.com |

| Food Science | Quantitative analysis of food components | To identify and quantify specific dipeptides in fermented foods or nutritional supplements. jst.go.jp | Dipeptide profiles can be indicative of food quality and functional properties. jst.go.jp |

Advanced Research Directions and Theoretical Perspectives on H Gly 2 Abu Oh

Rational Design and Synthesis of H-Gly-2-Abu-OH Analogues for Probing Biochemical Pathways

The rational design and synthesis of analogues of this compound are pivotal for dissecting biochemical pathways and understanding enzyme-substrate interactions. By systematically modifying the structure of the dipeptide, researchers can create molecular probes to investigate the specificity and mechanism of peptidases and other enzymes involved in peptide metabolism.

One common strategy involves the substitution of the 2-aminobutyric acid (Abu) residue with its fluorinated analogues, such as 2-amino-4,4-difluorobutanoic acid (DfeGly) and 2-amino-4,4,4-trifluorobutanoic acid (TfeGly). beilstein-journals.orgmdpi.com Fluorine's high electronegativity and minimal steric impact allow for the modulation of the electronic properties of the peptide without significantly altering its size. beilstein-journals.org These modifications can influence the peptide's binding affinity to enzymes and provide insights into the role of electrostatic interactions in molecular recognition. beilstein-journals.orgmdpi.com For instance, studies on bovine β-trypsin with BPTI mutants where the P1-Lys15 was replaced with Abu, DfeGly, and TfeGly showed that increasing fluorination correlated with lower Ki values, indicating enhanced inhibitory effects. mdpi.com

The synthesis of these analogues often involves protecting the Nα-amino group of the amino acids with a group like the 4-pentenoyl group, followed by activation as cyanomethyl esters for subsequent coupling. beilstein-journals.org These synthetic approaches enable the creation of a diverse library of this compound analogues for structure-activity relationship (SAR) studies, which are crucial for mapping the binding pockets of enzymes and designing more potent and selective inhibitors or substrates. diva-portal.org

| Analogue | Modification | Purpose of Design |

| H-Gly-DfeGly-OH | Substitution of Abu with 2-amino-4,4-difluorobutanoic acid | To study the effect of fluorination on enzyme binding and inhibition. beilstein-journals.orgmdpi.com |

| H-Gly-TfeGly-OH | Substitution of Abu with 2-amino-4,4,4-trifluorobutanoic acid | To further investigate the impact of increased fluorination on inhibitory activity. beilstein-journals.orgmdpi.com |

| Phosphopeptide Analogues | Incorporation of phosphotyrosine mimics | To investigate binding to SH2 domains of protein tyrosine phosphatases. acs.org |

| Cyclic Analogues | Cyclization of the peptide backbone | To enhance metabolic stability and receptor binding affinity. nih.gov |

Elucidating Stereoisomeric Effects on Conformational Preferences and Molecular Recognition in Model Systems

The stereochemistry of the amino acid residues within a peptide profoundly influences its three-dimensional structure and, consequently, its biological activity. The use of different stereoisomers of 2-aminobutyric acid in the this compound dipeptide provides a powerful tool to study these effects.

The incorporation of D-amino acids, the unnatural stereoisomers, into peptides can induce specific secondary structures, such as β-turns. acs.org For example, the substitution of a natural L-amino acid with its D-enantiomer can significantly alter the conformational landscape of a peptide, leading to different molecular recognition patterns by receptors and enzymes. acs.orgresearchgate.net

Vibrational circular dichroism (VCD) spectroscopy, in conjunction with NMR experiments and molecular dynamics (MD) calculations, is a valuable technique for elucidating the solution-state conformations of these stereoisomeric peptides. researchgate.net By comparing the experimental VCD spectra with quantum chemically computed spectra, researchers can gain detailed insights into the preferred conformations and the subtle structural differences between diastereomers. researchgate.net These studies have shown that even minor changes in stereochemistry can lead to significant variations in the peptide's folding propensity and its ability to form key intramolecular hydrogen bonds that stabilize its structure. researchgate.net

| Stereoisomer Feature | Impact on Peptide Structure and Function | Relevant Analytical Technique |

| Incorporation of D-amino acids | Can induce specific secondary structures like β-turns. acs.org | X-ray Crystallography, NMR Spectroscopy |

| Diastereomeric variations | Leads to different conformational preferences and molecular recognition. acs.orgresearchgate.net | Vibrational Circular Dichroism (VCD), NMR Spectroscopy |

| Chiral centers | Influence the overall three-dimensional fold and biological activity. | Circular Dichroism (CD) Spectroscopy |

Computational Modeling of this compound Interactions with Biomolecular Targets for Mechanistic Understanding

Computational modeling has become an indispensable tool for understanding the interactions between small molecules like this compound and their biomolecular targets at an atomic level. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding modes, conformational changes, and energetic landscapes of these interactions. nih.govnih.gov

Molecular docking can predict the preferred orientation of this compound or its analogues within the active site of an enzyme, helping to rationalize observed structure-activity relationships. diva-portal.org MD simulations, on the other hand, can simulate the dynamic behavior of the peptide-protein complex over time, revealing crucial information about the stability of the interaction and the role of solvent molecules. nih.gov

These computational approaches can guide the rational design of new analogues with improved affinity and selectivity. acs.org For example, by identifying key hydrogen bonds or hydrophobic interactions, researchers can design modifications to the peptide that enhance these favorable contacts. Furthermore, computational methods can be used to predict the effect of stereoisomeric changes on binding, complementing experimental studies. researchgate.net

| Computational Method | Application in this compound Research | Key Insights Provided |

| Molecular Docking | Predicting binding modes of analogues in enzyme active sites. diva-portal.org | Preferred orientation, key interactions, rationalizing SAR. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the peptide-protein complex. nih.gov | Interaction stability, conformational changes, role of solvent. |

| Quantum Mechanics (QM) | Calculating electronic properties and reaction energies. | Charge distribution, reaction mechanisms. |

| Free Energy Calculations | Estimating the binding affinity of ligands to their targets. nih.gov | Quantitative prediction of binding strength. |

Integration into Systems Biology and Metabolomics Studies for Comprehensive Pathway Analysis

The study of individual molecules like this compound is increasingly being integrated into the broader contexts of systems biology and metabolomics. metabolomics.senih.gov These fields aim to understand the complex interplay of all molecules within a biological system, providing a holistic view of cellular processes. microbialcell.comuniv-tours.fr

Metabolomics, the large-scale study of small molecules (metabolites), can identify and quantify dipeptides like this compound in complex biological samples. nih.gov By analyzing changes in the levels of this dipeptide and other related metabolites under different conditions, researchers can infer the activity of various metabolic pathways. acs.orgmdpi.com For example, a shift in the concentration of this compound in response to a particular stimulus could indicate its involvement in a specific signaling or metabolic cascade. acs.org

Systems biology approaches then integrate this metabolomic data with information from other "omics" platforms (genomics, transcriptomics, proteomics) to construct comprehensive models of biological networks. metabolomics.seuniv-tours.fr This allows researchers to understand how perturbations in one part of the network, such as the inhibition of an enzyme that processes this compound, can affect the entire system. nih.gov

Development of Novel Analytical Techniques for Enhanced Detection and Characterization of Dipeptides

The accurate detection and characterization of dipeptides in complex biological matrices present significant analytical challenges due to their small size, low abundance, and the presence of structural isomers. nih.gov The development of novel analytical techniques is therefore crucial for advancing research on this compound and other dipeptides.

Mass spectrometry (MS)-based methods are the cornerstone of dipeptide analysis. nih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) offer high sensitivity and selectivity for quantifying dipeptides. nih.govacs.orgresearchgate.net The combination of these two platforms allows for the comprehensive profiling of hundreds of dipeptides, including the separation of structural isomers that cannot be distinguished by MS alone. nih.govacs.orgresearchgate.net

Recent advancements include the development of derivatization strategies to improve the fragmentation of dipeptides in the mass spectrometer, leading to more informative spectra for identification. wiley.com For instance, derivatization with isobutyl chloroformate has been shown to be effective for analyzing dipeptides in complex matrices like urine. wiley.com Another approach focuses on the analysis of sodiated molecular ions ([M+Na]+), which can provide complementary structural information to the more commonly studied protonated ions. wiley.com

| Analytical Technique | Principle | Application for Dipeptide Analysis |

| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection. nih.gov | Quantification and identification of dipeptides in complex mixtures. acs.orgresearchgate.net |

| CE-MS/MS | Separation by capillary electrophoresis coupled to mass spectrometry. nih.gov | Separation of structural isomers and analysis of polar dipeptides. nih.govacs.orgresearchgate.net |

| MALDI-ToF MS | Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. nih.gov | Rapid identification of peptides in complex samples. nih.gov |

| Derivatization Strategies | Chemical modification of dipeptides prior to analysis. wiley.com | Improved fragmentation and detection in mass spectrometry. wiley.com |

Q & A

Q. How do researchers address discrepancies in safety classifications of this compound across regulatory frameworks (e.g., GHS vs. OSHA)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.